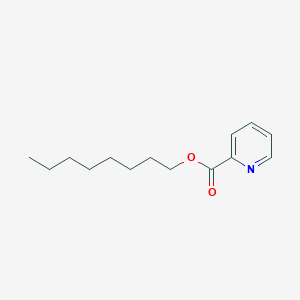

Octyl pyridine-2-carboxylate

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Octyl pyridine-2-carboxylate is a derivative of pyridinecarboxylic acid, which is a class of compounds where a pyridine ring is substituted with a carboxylate group. While the provided papers do not directly discuss this compound, they do provide insights into related compounds that can help infer some of the properties and behaviors of this compound. For instance, the first paper discusses metal–organic complexes that are constructed from a pyridyl-carboxylate ligand containing an amide group, which shows the versatility of pyridinecarboxylate ligands in forming coordination compounds with metals . The second paper describes the synthesis and properties of a lead(II) coordination polymer formed with pyridine-3-carboxylic acid, indicating the ability of pyridinecarboxylates to act as bridging ligands and form various geometrical structures .

Synthesis Analysis

The synthesis of related pyridinecarboxylate compounds involves hydrothermal or solvothermal conditions, as described in the first paper . Although the exact synthesis of this compound is not detailed, similar methods could potentially be applied. The metal–organic complexes in the study were synthesized using a pyridyl-carboxylate ligand with an amide group, which suggests that functionalized pyridinecarboxylates can be synthesized under controlled conditions to form desired complexes with specific metals.

Molecular Structure Analysis

The molecular structure of compounds related to this compound is quite complex. For example, the first paper reports the formation of different dimensional structures such as 2D layers and 1D chains based on the coordination between the pyridyl-carboxylate ligand and metal ions . The second paper describes a 3D coordination polymer with a trigonal dodecahedron geometry around the lead(II) center, formed by pyridine-3-carboxylate . These findings suggest that this compound could also form various structural motifs depending on the conditions and metals involved.

Chemical Reactions Analysis

The chemical reactions involving pyridinecarboxylate ligands are influenced by factors such as pH, solvent, and metal ions, as indicated in the first paper . These factors play a crucial role in determining the final architecture of the resulting complexes. The ability of pyridinecarboxylates to form coordination bonds with metal ions is a key aspect of their reactivity. Although the specific reactions of this compound are not discussed, it can be inferred that it would exhibit similar reactivity patterns.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyridinecarboxylate derivatives can be diverse. The first paper highlights the electrochemical properties of one of the synthesized compounds, while the second paper discusses the luminescent and thermal properties of the lead(II) coordination polymer . These properties are indicative of the potential applications of such compounds in various fields, including catalysis and materials science. This compound, by analogy, may also possess unique electrochemical, luminescent, or thermal properties that could be explored further.

安全和危害

The safety data sheet for similar compounds indicates that they are considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). They are classified as flammable liquids, and they can cause skin irritation, serious eye irritation, and can be harmful if swallowed, in contact with skin, or if inhaled .

作用机制

Target of Action

Octyl pyridine-2-carboxylate, like other pyridinium salts, has a wide range of potential targets due to its structural diversity . It has been found to play an intriguing role in many natural products and bioactive pharmaceuticals . .

Mode of Action

Pyridine derivatives are known to undergo reactions involving nucleophilic attack . For instance, in the case of anhydrides, the mechanism involves nucleophilic attack by a molecule (like water), deprotonation by pyridine, leaving group removal, and protonation of the carboxylate

Biochemical Pathways

For instance, the enzyme Δ1-pyrroline-5-carboxylate reductase, known as PYCR in humans, catalyzes the NAD(P)H-dependent reduction of Δ1-pyrroline-5-carboxylate to proline, forming the reductive half of the proline metabolic cycle

Pharmacokinetics

The pharmacokinetics of pyridine derivatives are generally influenced by their chemical structure and the presence of functional groups .

Result of Action

Pyridine derivatives have been associated with a wide range of biological activities, including anti-microbial, anti-cancer, anti-malarial, and anti-cholinesterase activities

Action Environment

The action of this compound, like other surfactants, is influenced by environmental factors. Surfactant molecules, due to their amphiphilic nature, have a strong tendency to migrate at interfaces, improving the dispersion or solubilization of one phase in another immiscible one . The properties of surfactants are based on the balance between the hydrophilic and hydrophobic parts of the molecule, known as the Hydrophilic-Lipophile Balance (HLB) .

属性

IUPAC Name |

octyl pyridine-2-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21NO2/c1-2-3-4-5-6-9-12-17-14(16)13-10-7-8-11-15-13/h7-8,10-11H,2-6,9,12H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYHXTSDISHWRAY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCOC(=O)C1=CC=CC=N1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80277152 |

Source

|

| Record name | octyl pyridine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80277152 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

5335-69-3 |

Source

|

| Record name | NSC962 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=962 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | octyl pyridine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80277152 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Tetrazolo[1,5-a]pyridin-8-amine](/img/structure/B1295927.png)